Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate
Description
Evolution of Oxadiazole-Based Scaffolds in Drug Discovery
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as azoxime or furo[ab1]diazole. Despite its early discovery, widespread pharmacological interest emerged nearly a century later, driven by its bioisosteric equivalence to ester and amide functionalities. Unlike these groups, 1,2,4-oxadiazoles resist hydrolysis under physiological conditions, making them ideal for improving drug stability.
The first therapeutic application of this scaffold emerged in the 1960s with oxolamine , a cough suppressant targeting sigma receptors. Subsequent decades saw exponential growth in research, with over 40% of studies on 1,2,4-oxadiazoles published in the last 15 years. This surge reflects their adaptability in addressing diverse targets, including:
- Enzyme inhibition : Selective inhibition of carbonic anhydrase IX/XII isoforms (Ki values ≤ 0.75 nM)
- Receptor modulation : High-affinity binding to σ₁, σ₂, and kappa opioid receptors
- Antimicrobial activity : Non-β-lactam antibiotics like ND-421 (MIC₅₀ = 4 μg/mL against MRSA)
Table 1 : Milestones in 1,2,4-Oxadiazole Drug Development
The scaffold's modularity allows strategic substitutions at positions 3 and 5. For instance, introducing sulfonamide groups at position 5 yielded picomolar carbonic anhydrase inhibitors, while aromatic substitutions at position 3 enhanced σ receptor selectivity. These innovations underscore the scaffold's capacity to meet evolving therapeutic needs.
Positional Isomerism and Electronic Effects in 1,2,4-Oxadiazole Systems
Among oxadiazole isomers, 1,2,4-oxadiazoles exhibit distinct electronic properties due to their asymmetric nitrogen arrangement. The dipole moment (≈3.5 D) and resonance stabilization differentiate them from 1,3,4-oxadiazoles, which dominate pharmaceutical applications.
Key electronic features :
- Electron-withdrawing character : The oxygen atom at position 1 and adjacent nitrogens create a polarized ring system, facilitating hydrogen bonding with biological targets.
- Aromatic stabilization : Resonance structures delocalize π-electrons across the ring, enhancing metabolic stability compared to non-aromatic bioisosteres.
- Tautomerism : Prototropic shifts between N2 and N4 positions enable adaptability in binding pocket interactions.
Table 2 : Comparative Analysis of Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
|---|---|---|
| Dipole moment | 3.5 D | 2.8 D |
| Metabolic stability | High | Moderate |
| Synthetic accessibility | Moderate | High |
| Clinical candidates | 12+ | 50+ |
The pentan-3-yl group in ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate introduces branched aliphatic character, modulating electronic effects. The tertiary carbon at position 3 of the pentyl chain reduces rotational freedom, favoring defined conformations in target binding.
Rational Design Principles for Pentan-3-yl-Substituted Oxadiazole Derivatives
Strategic functionalization of 1,2,4-oxadiazoles follows three core principles:
1. Bioisosteric replacement :
The 1,2,4-oxadiazole ring replaces hydrolytically labile groups while maintaining hydrogen-bonding capacity. For example, in CA inhibitors, the oxadiazole mimics tetrahedral transition states during CO₂ hydration.
2. Lipophilicity optimization :
The pentan-3-yl group (LogP ≈ 2.1) balances solubility and membrane permeability. Branching at C3 minimizes oxidative metabolism compared to linear alkyl chains.
3. Conformational restriction :
The ethyl ester at position 3 and pentan-3-yl at position 5 create a syn-periplanar arrangement, preorganizing the molecule for target engagement.
Table 3 : Structure-Activity Relationships in Pentan-3-yl Derivatives
Recent advances leverage computational modeling to predict optimal substitutions. Molecular dynamics simulations reveal that the pentan-3-yl group fills hydrophobic subpockets in CA XII, contributing to sub-nanomolar inhibition. These insights guide the design of next-generation oxadiazole therapeutics with improved selectivity and pharmacokinetic profiles.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 5-pentan-3-yl-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-4-7(5-2)9-11-8(12-15-9)10(13)14-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
FUAXONPGOOJSDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC(=NO1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
Classical approach: Amidoximes react with acyl chlorides or activated esters to form 1,2,4-oxadiazoles. The reaction typically requires a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), carbonyldiimidazole (CDI), or similar agents to activate the carboxylic acid derivative.
Reaction conditions: These reactions are often conducted under reflux in solvents like dichloromethane or tetrahydrofuran (THF), sometimes in the presence of bases such as pyridine or triethylamine to scavenge generated acids.
Yield and purification: While straightforward, classical methods sometimes suffer from moderate yields and require careful purification due to side products.
1,3-Dipolar Cycloaddition of Nitriles and Nitrile Oxides
This method involves the generation of nitrile oxides in situ, which then undergo cycloaddition with nitriles to form the 1,2,4-oxadiazole ring.
The reaction conditions can be mild, but the method often requires careful control of reaction time and temperature to avoid side reactions.
Specific Preparation Methods for this compound
While direct literature specifically on this compound is limited, closely related compounds such as Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate provide valuable insights into synthetic strategies applicable to the pentan-3-yl derivative.
Amidoxime Route
Step 1: Synthesis of the amidoxime precursor by reacting the corresponding nitrile (e.g., pentan-3-yl nitrile) with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or pyridine.
Step 2: Cyclization of the amidoxime with an activated ethyl carboxylate derivative (e.g., ethyl chloroformate or ethyl ester activated by coupling reagents like EDC or DCC) to form the oxadiazole ring.
Catalysts and additives: Pyridine or triethylamine are often used to facilitate the reaction and neutralize acids formed.
Reaction conditions: Typically reflux in an aprotic solvent such as dichloromethane or THF for several hours (4–24 h).
Purification: Flash chromatography using mixtures of ether and dichloromethane or hexane as eluents.
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to accelerate the heterocyclization step, reducing reaction times from hours to minutes while improving yields.
Typical conditions involve microwave heating of amidoximes with acyl chlorides or esters in the presence of catalysts like ammonium fluoride on alumina or potassium carbonate.
This method reduces solvent use and energy consumption, aligning with green chemistry principles.
One-Pot Synthesis via Vilsmeier Reagent Activation
A one-pot procedure involves activating the carboxylic acid group with Vilsmeier reagent (formed from POCl₃ and DMF), followed by reaction with the amidoxime.
This method yields 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields (61–93%).
Advantages include simplicity, use of readily available starting materials, and streamlined purification.
Detailed Reaction Parameters and Data
| Parameter | Condition / Value | Notes |
|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, base, reflux, 2–4 h | Precursor synthesis step |
| Cyclization agent | Ethyl carboxylate derivatives (e.g., ethyl chloroformate) or activated acid esters | Essential for ring closure |
| Coupling reagents | EDC, DCC, CDI, TBTU, or T3P | Facilitate carboxyl activation |
| Solvent | Dichloromethane, THF, or acetonitrile | Aprotic solvents preferred |
| Temperature | Room temperature to reflux (~25–80°C) | Depends on method |
| Reaction time | 30 min (microwave) to 24 h (classical methods) | Microwave reduces reaction time |
| Catalyst / Base | Pyridine, triethylamine, or ammonium fluoride | Neutralizes acids, promotes cyclization |
| Purification | Flash chromatography (ether/DCM, hexane mixtures) | Ensures product purity |
| Yield | 60–93% | Varies by method and substrate |
Research Findings and Optimization Insights
Yield improvement: Microwave-assisted cyclization significantly improves yields and reduces reaction times compared to classical reflux methods.
Purification challenges: The presence of side products and unreacted starting materials necessitates chromatographic purification, with solvent systems optimized for polarity matching.
Reaction scope: The amidoxime approach is versatile, allowing substitution at the 5-position with various alkyl or aryl groups, including pentan-3-yl, by using the corresponding nitrile precursors.
Environmental considerations: Microwave-assisted and one-pot methods reduce solvent use and energy consumption, aligning with sustainable chemistry goals.
Structural confirmation: Nuclear Magnetic Resonance (¹H, ¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography are routinely employed to confirm the structure and purity of the synthesized compounds.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Classical amidoxime cyclization | Amidoxime + activated ester, reflux | Simple, uses common reagents | Long reaction times, moderate yields | 60–75 |
| Microwave-assisted cyclization | Amidoxime + acyl chloride/ester, MWI | Short reaction time, higher yields | Requires microwave reactor | 75–90 |
| One-pot Vilsmeier activation | Amidoxime + carboxylic acid + POCl₃/DMF | Streamlined, good yields, simple workup | Use of corrosive reagents (POCl₃) | 61–93 |
| 1,3-Dipolar cycloaddition | Nitrile + nitrile oxide, mild conditions | Alternative route, mild conditions | Complex intermediates, purification | Variable |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural and functional differences between Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate and similar derivatives:
Medicinal Chemistry
- Pentan-3-yl Derivative: Limited direct studies are available, but its lipophilicity suggests utility in central nervous system (CNS) drugs or antimicrobial agents requiring lipid bilayer penetration.
- Chlorophenyl Analog : Demonstrated activity as a covalent inhibitor in antiviral research (e.g., targeting Chikungunya virus proteases) .
- Chloromethyl Derivative : Used to synthesize prodrugs via ester hydrolysis or alkylation .
Material Science
- Oxadiazole derivatives with aryl groups (e.g., 4-chlorophenyl) exhibit fluorescence properties, making them candidates for organic light-emitting diodes (OLEDs) .
Biological Activity
Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 212.25 g/mol. The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. Its structure allows it to participate in various chemical reactions, enhancing its potential for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O3 |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1339652-09-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes, potentially leading to therapeutic effects in conditions such as cancer and infections.
- Antimicrobial Activity : The compound demonstrates significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines.
Biological Activity and Research Findings
Recent studies have highlighted the promising biological activities of this compound and related compounds. Below are some notable findings:
Anticancer Activity
A study evaluating the anticancer properties of oxadiazole derivatives reported that compounds similar to Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole exhibited significant cytotoxicity against several cancer cell lines. For instance:
- IC50 Values : Compounds were tested against various cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer), with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 1.18 ± 0.14 µM for one derivative) .
Antimicrobial Properties
Research has also indicated that oxadiazole derivatives possess antimicrobial properties:
- Bacterial Inhibition : Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole demonstrated significant activity against Gram-positive and Gram-negative bacteria in vitro .
Case Studies
Several case studies have explored the applications of Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole in medicinal chemistry:
- Study on Cancer Cell Lines : A series of oxadiazoles were synthesized and tested for their antiproliferative effects against different cancer cell lines using MTT assays. Compounds showed varying degrees of effectiveness with some exhibiting IC50 values significantly lower than standard chemotherapeutic agents .
- Antimicrobial Testing : In another study focusing on antimicrobial efficacy, derivatives were tested against common pathogens and displayed promising results in inhibiting bacterial growth .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves cyclization reactions. For example, a precursor like ethyl chloroformate may react with a substituted hydrazine derivative under reflux in ethanol or acetonitrile. Phosphorus pentachloride (PCl₅) is often used as a cyclization agent. Key parameters include:
- Temperature : 60–80°C for optimal ring closure.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Lewis acids like ZnCl₂ improve yield by stabilizing intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the oxadiazole ring (e.g., δ 8.5–9.0 ppm for ring protons) and ester group (δ 4.2–4.4 ppm for –OCH₂–).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
- Mass spectrometry : ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~240) .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative) with MIC values reported .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across studies?
- Approach :
- Dose-response studies : Validate activity across a broader concentration range (e.g., 0.1–100 µM).
- Structural analogs : Compare activity of derivatives (e.g., replacing pentan-3-yl with cyclopropyl) to identify pharmacophores .
- Assay standardization : Use internal controls (e.g., reference drugs like ciprofloxacin) to normalize inter-lab variability .
Q. What computational methods predict the interaction of this compound with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., COX-2) or receptors. The oxadiazole ring often shows π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .
- QSAR modeling : Correlate substituent electronegativity (e.g., pentan-3-yl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies optimize reaction yield under varying conditions?
- Design of Experiments (DOE) : Vary temperature (40–100°C), solvent (DMF vs. THF), and catalyst loading (0–10 mol% PCl₅) to identify optimal conditions via response surface methodology .
- Continuous flow reactors : Enhance scalability and reduce side reactions (e.g., hydrolysis) by controlling residence time and mixing .
Data Gaps and Safety Considerations
- Toxicity : Limited ecotoxicological data (e.g., LC₅₀ for aquatic organisms) require standardized OECD guideline testing .
- Handling : Use PPE (nitrile gloves, FFP2 respirators) and fume hoods to mitigate risks of skin/eye irritation .
Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
